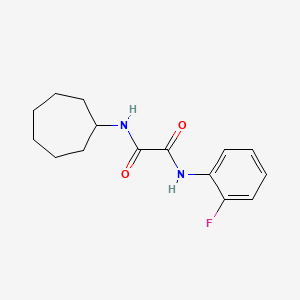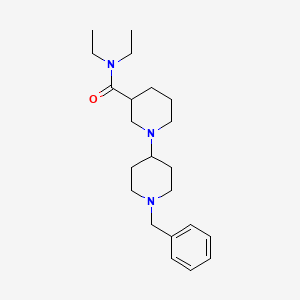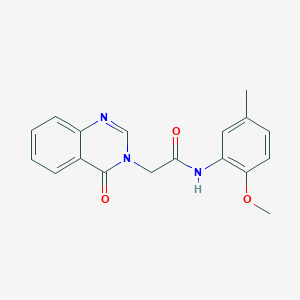
N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the amide class of compounds and is a derivative of ethanediamide. CFM-2 has been found to have a range of interesting properties that make it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide involves its interaction with the Nav1.7 channel. This compound binds to the channel and blocks its activity, preventing the transmission of pain signals. This mechanism of action has been found to be highly selective, with this compound having little effect on other sodium channels.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it useful for scientific research. In addition to its ability to block the Nav1.7 channel, this compound has also been found to have anti-inflammatory properties. This makes it a potentially useful compound for the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide has a number of advantages for use in lab experiments. It is a highly selective compound that has been extensively studied, making it a reliable tool for researchers. However, there are also limitations to the use of this compound. It is a complex compound that is difficult to synthesize, and it may not be suitable for all types of experiments.
Orientations Futures
There are a number of future directions for research on N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide. One potential application is in the development of new pain medications. This compound has been found to be highly effective at blocking the Nav1.7 channel, and this mechanism of action could be exploited to develop new pain medications with fewer side effects than current treatments. Additionally, this compound could be explored for its potential use in the treatment of inflammatory conditions, as well as other neurological disorders. Further research is needed to fully understand the potential of this compound.
In conclusion, this compound or this compound is a complex compound that has been extensively studied for its potential use in scientific research. It has a range of interesting properties that make it useful for a variety of applications, including the treatment of pain and inflammation. Further research is needed to fully understand the potential of this compound and to explore new applications for it.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide is a relatively complex process that involves several steps. The first step in the synthesis process involves the reaction of cycloheptylamine with 2-fluorobenzoyl chloride to form the intermediate compound N-cycloheptyl-2-fluorobenzamide. This intermediate is then reacted with ethylenediamine to form the final product, this compound.
Applications De Recherche Scientifique
N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been found to be a potent and selective blocker of the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals, and blocking it has been found to be an effective way to reduce pain.
Propriétés
IUPAC Name |
N-cycloheptyl-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-12-9-5-6-10-13(12)18-15(20)14(19)17-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGXBUETRXPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)
![{4-[4-(2-ethoxyphenoxy)butoxy]phenyl}(phenyl)methanone](/img/structure/B5160269.png)
![2-fluoro-N-[(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5160275.png)
![N-(sec-butyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5160282.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5160283.png)

![1-(2,5-dimethoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160303.png)
![1-(2-chlorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160306.png)


![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5160323.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-diphenylpropanamide](/img/structure/B5160354.png)